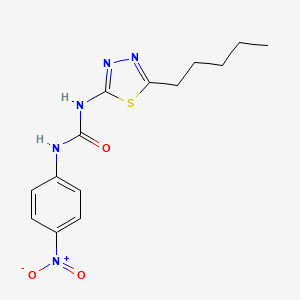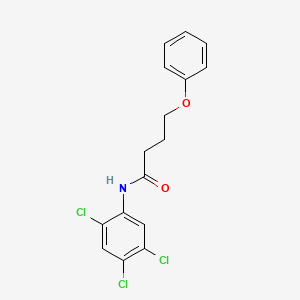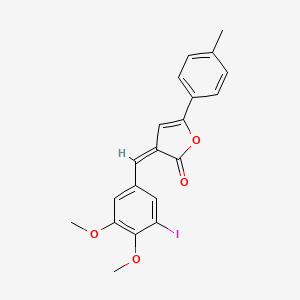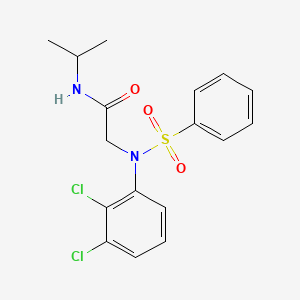![molecular formula C20H18O7 B5230520 methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a chemical compound with a complex structure. It is a synthetic derivative of coumarin and is widely used in scientific research. This compound has numerous applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is complex and depends on the specific application. In the case of metal ion detection, the compound binds to the metal ion, resulting in a change in fluorescence intensity. In the case of photodynamic therapy, the compound is activated by light, leading to the generation of reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has been shown to have various biochemical and physiological effects. For example, it has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is its versatility. It can be used in a wide range of applications, from metal ion detection to photodynamic therapy. Additionally, it is relatively easy to synthesize and has a high purity when recrystallized. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in some applications.
Zukünftige Richtungen
There are numerous future directions for research on methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate. One area of research could focus on the development of new coumarin derivatives with improved biological activity. Another area of research could focus on the use of this compound in the development of new diagnostic and therapeutic agents for cancer and other diseases. Additionally, future research could focus on the optimization of the synthesis method to increase the yield and purity of the product.
Synthesemethoden
The synthesis of methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves the reaction of 7-hydroxy-4-chromone with 4-methoxyphenol in the presence of a base, followed by esterification with methyl 2-bromo-2-methylpropanoate. The yield of the product is around 50%, and the purity can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has numerous applications in scientific research. It is used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It is also used as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases. Additionally, this compound is used as a starting material for the synthesis of various coumarin derivatives with potential biological activity.
Eigenschaften
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-12(20(22)24-3)26-15-8-9-16-17(10-15)25-11-18(19(16)21)27-14-6-4-13(23-2)5-7-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXCAQNPPFKAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)

![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)


![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)
